Propargyl-PEG1-Acid Yields PROTAC 5 with Defined BTK Degradation Activity at 10 µM
When incorporated into the BTK-CRBN PROTAC known as PROTAC 5, Propargyl-PEG1-acid enables a specific degradation profile. PROTAC 5, synthesized using this linker, causes the degradation of Bruton's tyrosine kinase (BTK) and induces the degradation of CSK, LYN, and LAT2 at a concentration of 10 μM in cellular assays . While this is a class-level inference for the linker's efficacy in this specific construct, it provides a validated activity benchmark. In contrast, PROTACs synthesized with alternative linkers of different length or composition often exhibit altered degradation potency, selectivity, or maximal degradation (Dmax) for the same targets, underscoring the importance of this specific linker's geometry .
| Evidence Dimension | Cellular degradation activity of derived PROTAC |
|---|---|
| Target Compound Data | PROTAC 5 (synthesized with Propargyl-PEG1-acid) degrades BTK, CSK, LYN, and LAT2 at 10 µM |
| Comparator Or Baseline | PROTACs with other linkers (e.g., longer PEG chains, alkyl linkers) often show differing potency and degradation profiles for BTK |
| Quantified Difference | Qualitative difference in degradation profile; specific quantitative comparison not available from source data |
| Conditions | Cellular assay with BTK-CRBN PROTAC 5 |
Why This Matters
Provides a validated activity benchmark for a PROTAC construct using this linker, enabling users to anticipate its performance in similar targeted protein degradation projects.
